molecular formula C17H16ClFO B1343491 3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone CAS No. 898793-19-6

3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone

Cat. No. B1343491
M. Wt: 290.8 g/mol
InChI Key: ROPSROXFJKPTLR-UHFFFAOYSA-N
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Description

The compound "3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for a comprehensive analysis of similar compounds. For instance, the synthesis of enantiopure compounds with chloro and fluoro substituents is discussed, as well as the crystal structures of compounds with chloro and fluoro groups in their molecular framework . Additionally, the formation of hydrogen-bonded chains in chloro-substituted propenones is described, which could be relevant to understanding the behavior of similar compounds . The molecular structure of a compound with both chlorophenyl and fluorophenyl rings is also analyzed, providing information on the spatial arrangement of such substituents . Lastly, the chlorination reactions of dimethylphenols are explored, which could shed light on the reactivity of the methyl groups in the presence of chloro substituents .

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated phenones and amino alcohols, leading to enantiopure compounds with specific spatial configurations . Although the exact synthesis of "3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone" is not detailed, the methodologies described could potentially be adapted for its synthesis. The chlorination reactions of dimethylphenols, as discussed, result in various chlorinated products, indicating that the position and number of methyl groups can significantly influence the outcome of such reactions .

Molecular Structure Analysis

Crystal structure analysis is a common theme in the papers, where single-crystal X-ray analysis is used to determine the spatial arrangement of molecules . The molecular structure of a compound with chlorophenyl and fluorophenyl rings shows that these groups can influence the overall planarity and orientation of the molecule . Such information is crucial for understanding the molecular structure of "3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone," as the presence of chloro and fluoro substituents can affect its three-dimensional shape and properties.

Chemical Reactions Analysis

The papers discuss the formation of hydrogen-bonded chains in chloro-substituted propenones , which could be relevant when considering the reactivity of "3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone" in forming supramolecular structures. The chlorination of dimethylphenols leading to various products also provides insight into the possible reactions and transformations that the compound might undergo .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone" are not directly reported, the properties of structurally related compounds can offer some predictions. For example, the density, cell parameters, and space group information from crystallographic data can help infer the compound's solid-state characteristics . The presence of hydrogen bonding in similar compounds suggests that "3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone" may also exhibit such intermolecular interactions, affecting its melting point, solubility, and other physical properties .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to "3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone" have been synthesized and analyzed for their molecular geometry, chemical reactivity, and physical properties. For example, the synthesis and spectral analysis of chloro- and fluoro-substituted dihydroacridinones involved detailed quantum chemical studies to understand their molecular geometry and chemical reactivity. This work demonstrates the importance of these compounds in developing materials with specific photophysical properties (Satheeshkumar et al., 2017).

Advanced Materials Development

The study of polymers and copolymers containing phenyl groups, similar to those in "3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone," highlights their potential in creating materials with high thermal stability and desirable electrical insulating properties. These materials are notable for their solubility in polar solvents and their ability to form thin, flexible films, suggesting applications in electronic devices and coatings (Hamciuc et al., 2008).

Environmental and Health Implications

Research on the environmental degradation of chloro- and dimethylphenol compounds, which share functional groups with "3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone," indicates the complexity of removing these compounds from wastewater. Studies on UV and UV/persulfate processes for degrading antimicrobial compounds suggest these methods' effectiveness, with kinetic models helping predict the concentration of reactive species under various conditions. This research is crucial for developing more efficient water treatment technologies to address the persistence and potential toxicity of similar compounds in aquatic environments (Li et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the searched resources. It’s always important to handle chemicals with appropriate safety measures .

properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-7-17(20)14-8-15(18)10-16(19)9-14/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPSROXFJKPTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644647
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3-(2,3-dimethylphenyl)-5'-fluoropropiophenone

CAS RN

898793-19-6
Record name 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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